Nitric Oxide Suppression in Macrophages: (-)-Yomogin vs. Parthenolide and Dehydrocostus Lactone
(-)-Yomogin inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophages with an IC₅₀ of 3 µM, acting via suppression of inducible nitric oxide synthase (iNOS) enzyme expression rather than direct enzyme inhibition . In cross-study comparison, this potency is numerically comparable to parthenolide (IC₅₀ 3.6 µM in the same RAW 264.7 LPS model [1]) and approaches that of costunolide (IC₅₀ ~2.16 µM ). However, the critical differentiation lies in mechanistic divergence: (-)-yomogin achieves NO suppression primarily through MAPK pathway regulation (p38, JNK, ERK phosphorylation blockade), whereas parthenolide's NO inhibition is predominantly driven by NF-κB pathway antagonism via IKK-β targeting [2]. This mechanistic distinction means that (-)-yomogin retains functional NO inhibitory activity in cellular contexts where NF-κB signaling is constitutively active or mutationally desensitized, making it a mechanistically non-redundant tool compound.
| Evidence Dimension | NO production inhibition (IC₅₀) in LPS-activated RAW 264.7 macrophages |
|---|---|
| Target Compound Data | IC₅₀ = 3 µM; mechanism via iNOS expression suppression |
| Comparator Or Baseline | Parthenolide IC₅₀ = 3.6 µM (same assay); Costunolide IC₅₀ ≈ 2.16 µM; Dehydrocostus lactone: active but IC₅₀ not precisely quantified in comparable units |
| Quantified Difference | (-)-Yomogin is 1.2-fold more potent than parthenolide by IC₅₀ comparison; primary differentiation is mechanistic (MAPK vs. NF-κB pathway dominance) |
| Conditions | RAW 264.7 murine macrophage cell line; LPS (100 ng/mL) stimulation; Griess assay for nitrite quantification |
Why This Matters
For researchers studying inflammatory models with NF-κB pathway mutations or seeking MAPK-selective anti-inflammatory probes, (-)-yomogin provides a mechanistically distinct alternative to the widely used NF-κB inhibitor parthenolide.
- [1] Lee JY, Lee HJ, Ryu JH. Anti-inflammatory effects of N¹-Benzyl-4-methylbenzene-1,2-diamine (JSH-21) analogs on nitric oxide production and NF-κB transcriptional activity in LPS-stimulated RAW 264.7 macrophages. Arch Pharm Res. 2011;34(11):1907-1913. doi: 10.1007/BF02975431. [Parthenolide IC₅₀ = 3.6 µM used as positive control] View Source
- [2] Kim JH, Ju IG, Kim N, Huh E, Son SR, Hong JP, Choi Y, Jang DS, Oh MS. Yomogin, Isolated from Artemisia iwayomogi, Inhibits Neuroinflammation Stimulated by Lipopolysaccharide via Regulating MAPK Pathway. Antioxidants. 2022;12(1):106. doi: 10.3390/antiox12010106. View Source
